3,3'-[Benzene-1,2-diylbis(oxymethanediyl)]bis(1,2-oxazole)
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Overview
Description
3-({2-[(1,2-OXAZOL-3-YL)METHOXY]PHENOXY}METHYL)-1,2-OXAZOLE is a heterocyclic compound featuring two oxazole rings.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-({2-[(1,2-OXAZOL-3-YL)METHOXY]PHENOXY}METHYL)-1,2-OXAZOLE typically involves the formation of the oxazole rings through cyclization reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the use of catalysts to reduce reaction times and energy consumption .
Chemical Reactions Analysis
Types of Reactions
3-({2-[(1,2-OXAZOL-3-YL)METHOXY]PHENOXY}METHYL)-1,2-OXAZOLE can undergo various chemical reactions, including:
Oxidation: The oxazole rings can be oxidized to form oxazolone derivatives.
Reduction: The compound can be reduced to form dihydro-oxazole derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Oxazolone derivatives.
Reduction: Dihydro-oxazole derivatives.
Substitution: Various substituted oxazole derivatives depending on the reagents used.
Scientific Research Applications
3-({2-[(1,2-OXAZOL-3-YL)METHOXY]PHENOXY}METHYL)-1,2-OXAZOLE has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for its anti-inflammatory and antidiabetic activities.
Industry: Used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 3-({2-[(1,2-OXAZOL-3-YL)METHOXY]PHENOXY}METHYL)-1,2-OXAZOLE involves its interaction with various molecular targets and pathways. For example, its antimicrobial activity is believed to result from its ability to disrupt bacterial cell membranes, while its anticancer activity may involve the inhibition of specific enzymes involved in cell proliferation .
Comparison with Similar Compounds
Similar Compounds
Aleglitazar: An antidiabetic compound containing an oxazole ring.
Ditazole: A platelet aggregation inhibitor with an oxazole moiety.
Mubritinib: A tyrosine kinase inhibitor featuring an oxazole ring.
Oxaprozin: A COX-2 inhibitor with an oxazole structure.
Uniqueness
3-({2-[(1,2-OXAZOL-3-YL)METHOXY]PHENOXY}METHYL)-1,2-OXAZOLE is unique due to its dual oxazole rings and the presence of both methoxy and phenoxy groups, which contribute to its diverse chemical reactivity and potential biological activities .
Properties
Molecular Formula |
C14H12N2O4 |
---|---|
Molecular Weight |
272.26 g/mol |
IUPAC Name |
3-[[2-(1,2-oxazol-3-ylmethoxy)phenoxy]methyl]-1,2-oxazole |
InChI |
InChI=1S/C14H12N2O4/c1-2-4-14(18-10-12-6-8-20-16-12)13(3-1)17-9-11-5-7-19-15-11/h1-8H,9-10H2 |
InChI Key |
UNZBACHFSPTVQH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)OCC2=NOC=C2)OCC3=NOC=C3 |
Origin of Product |
United States |
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